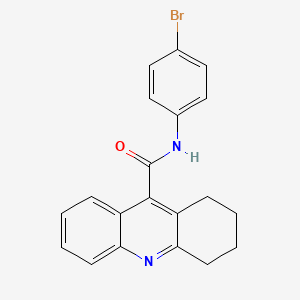
N-(4-bromophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide
Overview
Description
N-(4-bromophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group attached to a tetrahydroacridine core, which is further linked to a carboxamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide typically involves multi-step organic reactions. One common method involves the bromination of a suitable precursor, followed by the formation of the tetrahydroacridine core and subsequent carboxamide formation. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in a mixture of chloroform and dimethylformamide . The tetrahydroacridine core can be synthesized through cyclization reactions involving appropriate starting materials under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The tetrahydroacridine core can undergo oxidation to form acridine derivatives, while reduction reactions can modify the carboxamide group.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Dimethylformamide (DMF): A solvent commonly used in various organic reactions.
Hydrazine: Utilized in the formation of hydrazone derivatives.
Major Products Formed
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution reactions.
Acridine Derivatives: Oxidation of the tetrahydroacridine core yields acridine derivatives.
Scientific Research Applications
N-(4-bromophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to estrogen receptors in breast cancer cells, inhibiting their proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial lipid biosynthesis .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Shares the bromophenyl group and exhibits antimicrobial and anticancer properties.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Contains a bromophenyl group and is used in antimicrobial research.
Uniqueness
N-(4-bromophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide is unique due to its tetrahydroacridine core, which imparts distinct chemical properties and reactivity compared to other bromophenyl derivatives. This uniqueness makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O/c21-13-9-11-14(12-10-13)22-20(24)19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1,3,5,7,9-12H,2,4,6,8H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWRHUILUFLZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-4-ethyl-5-methoxyphenol](/img/structure/B3656119.png)
![2-CHLORO-3-[(2-METHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE](/img/structure/B3656124.png)
![2-[[2-[(4-Chlorophenyl)sulfonylamino]benzoyl]amino]benzamide](/img/structure/B3656131.png)
![N-({4-hydroxy-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B3656142.png)
![4-METHYL-3-[(3,4,5-TRIMETHOXYPHENYL)METHOXY]-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE](/img/structure/B3656148.png)
![5-[(2-methoxybenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B3656154.png)
![3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B3656165.png)
![5-(4-Chlorophenyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B3656166.png)
![2-[4-(4-chlorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B3656184.png)
![N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B3656188.png)
![7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B3656201.png)
![4-[4-(4-biphenylyloxy)-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol](/img/structure/B3656211.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[6-(2-methylanilino)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B3656218.png)
![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B3656220.png)
